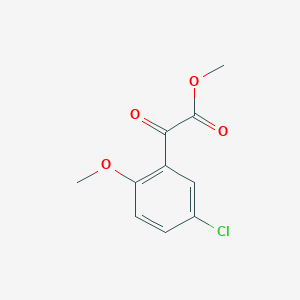

Methyl 3-chloro-6-methoxybenzoylformate

Beschreibung

Methyl 3-chloro-6-methoxybenzoylformate is a methyl ester derivative featuring a benzoylformate backbone substituted with chlorine and methoxy groups at the 3- and 6-positions, respectively. Structurally, it belongs to the class of aromatic chloroformate esters, which are intermediates in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals .

The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, which modulate its stability and interaction with nucleophiles. Its ester group (-COOCH₃) also contributes to hydrolysis susceptibility under acidic or basic conditions, similar to other methyl esters .

Eigenschaften

IUPAC Name |

methyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBCUAZQRXLTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 3-chloro-6-methoxybenzoylformate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: It may be used in the development of pharmaceuticals, especially in the design of drugs targeting specific biological pathways.

Industry: In the chemical industry, it serves as a precursor for the production of various fine chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 3-chloro-6-methoxybenzoylformate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-chloro-6-ethoxybenzoylformate

This analog replaces the methyl ester and methoxy groups in Methyl 3-chloro-6-methoxybenzoylformate with ethyl counterparts. Key differences include:

Methyl Chloroformate (C₂H₃ClO₂)

A simpler chloroformate ester, Methyl Chloroformate shares the reactive -OCOCl group but lacks aromatic substitution. Critical distinctions:

- Reactivity : Methyl Chloroformate reacts violently with water, producing toxic HCl gas, whereas the aromatic substitution in Methyl 3-chloro-6-methoxybenzoylformate may stabilize the molecule, reducing hydrolysis rates .

- Hazards : Methyl Chloroformate is highly corrosive and requires stringent handling protocols (e.g., local exhaust ventilation, protective clothing) . In contrast, the aromatic derivative’s hazards are likely milder but still necessitate caution due to chlorine content.

Methyl Formate (C₂H₄O₂)

A non-chlorinated methyl ester, Methyl Formate contrasts sharply:

Biologische Aktivität

Methyl 3-chloro-6-methoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-chloro-6-methoxybenzoylformate is characterized by the presence of a methoxy group and a chloro substituent on the aromatic ring, which are critical for its biological activity. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that methyl 3-chloro-6-methoxybenzoylformate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It demonstrates cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of methyl 3-chloro-6-methoxybenzoylformate on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Results : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to determine the inhibition zones.

- Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.

The biological activity of methyl 3-chloro-6-methoxybenzoylformate is largely attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound binds to tubulin, disrupting microtubule formation, which is crucial for mitotic spindle formation during cell division.

- Enzymatic Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 3-chloro-6-methoxybenzoylformate | Yes | Yes | 15 |

| Ethyl 3-chloro-6-n-pentoxybenzoylformate | Yes | Moderate | 25 |

| BNC105 (related structure) | No | High | 5 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.